molecular formula C19H18FN5O3S B2557515 N-[(4-fluorophenyl)methyl]-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1210643-96-1

N-[(4-fluorophenyl)methyl]-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2557515
CAS No.: 1210643-96-1
M. Wt: 415.44
InChI Key: XFJPBMFXDRPHGV-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18FN5O3S and its molecular weight is 415.44. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Derivatives Development

Fluorinated derivatives of specific compounds have been synthesized for various scientific applications, including the development of fluorine-18-labeled 5-HT1A antagonists. These derivatives were synthesized using different acids and were radiolabeled with fluorine-18 for biological property evaluation in rats. The study aimed to assess these compounds' suitability for dynamic changes in serotonin levels and their potential for static measurement of 5-HT1A receptor distribution, highlighting their application in neuroimaging and receptor mapping (Lang et al., 1999).

Antimicrobial Screening of Novel Compounds

Novel compounds comprising fluoro substituted sulphonamide benzothiazole with antimicrobial screening potential have been synthesized. These compounds, prepared from 3-chloro-4fluoro aniline, showed a wide range of biodynamic properties, indicating their potential as potent biodynamic agents. Their synthesis and pharmacological evaluation, especially for antimicrobial activities, underscore their relevance in developing new therapeutic agents (Jagtap et al., 2010).

Hybrid Molecules for Antimicrobial and Antituberculosis Activities

Hybrid molecules containing penicillanic acid or cephalosporanic acid moieties were synthesized and investigated for their biological activities, including antimicrobial and anti-tuberculosis effects. The study's focus on combining different chemical structures to enhance biological activity exemplifies the innovative approaches in drug development and the quest for new treatments for bacterial infections (Başoğlu et al., 2013).

GyrB Inhibitors Against Mycobacterium tuberculosis

A series of compounds were designed and synthesized to inhibit Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. These inhibitors represent a novel approach to tackling tuberculosis by targeting specific bacterial enzymes essential for DNA replication. Their development underscores the continuous search for more effective and targeted antibacterial agents (Jeankumar et al., 2013).

Antimicrobial Activity of Novel Derivatives

Novel N-aryl derivatives with potential antimicrobial activity were synthesized, highlighting the continuous effort to discover new therapeutic agents capable of combating microbial resistance. The study focused on creating compounds with improved efficacy against various microbial strains, demonstrating the critical role of chemical synthesis in developing new antimicrobial agents (Babu et al., 2015).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3S/c20-14-3-1-13(2-4-14)12-21-18(26)23-7-9-24(10-8-23)19-22-16-6-5-15(25(27)28)11-17(16)29-19/h1-6,11H,7-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJPBMFXDRPHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.